molecular formula C14H15NO5 B6324282 (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-49-3

(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B6324282
CAS No.: 733740-49-3
M. Wt: 277.27 g/mol
InChI Key: UMSKLRUILBBSKW-KOLCDFICSA-N
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Description

(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique cyclopentane ring structure and the presence of a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Cyclopentane Ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentane ring.

    Introduction of the Nitrophenyl Group: This step involves the nitration of a phenyl group, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Oxoethyl Group: This can be done through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo further oxidation to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the effects of nitrophenyl derivatives on biological systems, including their potential as enzyme inhibitors or signaling molecules.

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

    (1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: Similar structure but with a different position of the nitro group.

    (1S,3R)-3-[2-(3-aminophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness: The unique combination of the cyclopentane ring, nitrophenyl group, and oxoethyl group in (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid gives it distinct chemical and biological properties

Properties

IUPAC Name

(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c16-13(7-9-4-5-11(6-9)14(17)18)10-2-1-3-12(8-10)15(19)20/h1-3,8-9,11H,4-7H2,(H,17,18)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSKLRUILBBSKW-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152915
Record name rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-49-3
Record name rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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